molecular formula C24H30O6 B273493 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Número de catálogo B273493
Peso molecular: 414.5 g/mol
Clave InChI: LOUBSQZNMGONGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the human MDM2 protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. The inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves the inhibition of MDM2, which is an E3 ubiquitin ligase that promotes the degradation of p53. Binding of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor to MDM2 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been shown to have several biochemical and physiological effects, including the activation of p53, induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its high specificity for MDM2, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its potential toxicity, which may limit its clinical application.

Direcciones Futuras

There are several future directions for the research and development of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor as a combination therapy with other anticancer agents. Moreover, the development of novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors with improved efficacy and reduced toxicity is an important area of research. Finally, the exploration of the therapeutic potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor in other diseases beyond cancer is an interesting avenue for future investigation.
Conclusion:
In conclusion, 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is a promising therapeutic agent for the treatment of cancer and other diseases. The compound has shown potent activity against MDM2, leading to the activation of p53 and inhibition of tumor growth. Further research is needed to optimize the synthesis method, investigate the potential of combination therapy, develop novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors, and explore the therapeutic potential in other diseases.

Métodos De Síntesis

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves several steps, including the condensation of 2,4-dimethylcyclohexanone with 4-hydroxy-3-methoxybenzaldehyde to form the intermediate compound, which is then reacted with 2,4-pentanedione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Aplicaciones Científicas De Investigación

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in inducing tumor regression and improving survival rates in animal models and human patients. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has also been investigated as a potential therapy for other diseases, such as viral infections and neurodegenerative disorders.

Propiedades

Nombre del producto

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Fórmula molecular

C24H30O6

Peso molecular

414.5 g/mol

Nombre IUPAC

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-21,25,28H,9-12H2,1-5H3

Clave InChI

LOUBSQZNMGONGE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

SMILES canónico

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.